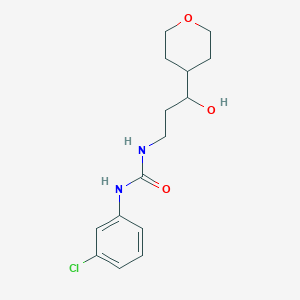

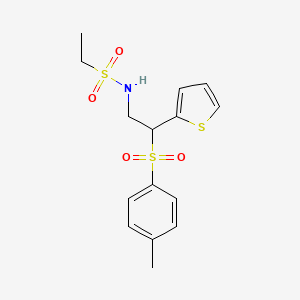

![molecular formula C30H37Br2N B2916761 1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide CAS No. 1025707-72-5](/img/structure/B2916761.png)

1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide, also known as BBTPB, is a synthetic organic compound belonging to the class of piperidinium compounds. It is a white, crystalline solid that is soluble in water and organic solvents. BBTPB has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Photophysical Properties and Applications

- Derivatives of benzyl pyridinium bromide, including those with structural similarities to "1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide", have been synthesized and characterized for their photoluminescent properties and aggregation-induced emission (AIE) characteristics. These compounds show significant photoluminescence (PL) changes upon mechanical stimulation, highlighting their potential in sensing and electronic applications (Siyuan Weng et al., 2018).

Novel Protecting Groups in Synthetic Chemistry

- A new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been introduced. This group, similar in framework to the query compound, is stable under various conditions and compatible with other protecting groups, offering a versatile tool for the synthesis of complex molecules (D. Crich et al., 2009).

Synthesis of Complex Molecules

- Research includes the synthesis of novel non-peptide CCR5 antagonists through reactions involving components structurally related to "1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide". These synthesized compounds show potential as therapeutic agents, demonstrating the chemical's utility in drug development (H. Bi, 2014).

Insights into Reaction Mechanisms

- Studies on the oxidation of 4-tert-butyltoluene catalyzed by cobalt and cerium acetate in the presence of bromide ions offer insights into reaction mechanisms. These findings can inform the optimization of industrial processes involving similar bromide-containing compounds (L. G. van de Water et al., 2007).

Generation and Immobilization of Radicals

- The electrochemical reduction of benzyl bromides at palladium and palladized cathodes, leading to benzyl radicals' generation and immobilization onto solid interfaces, provides valuable information for developing new catalytic systems and materials science applications (V. Jouikov et al., 2010).

properties

IUPAC Name |

1-benzyl-1-[(4-bromophenyl)methyl]-3-[(4-tert-butylphenyl)methyl]piperidin-1-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37BrN.BrH/c1-30(2,3)28-15-11-24(12-16-28)20-27-10-7-19-32(23-27,21-25-8-5-4-6-9-25)22-26-13-17-29(31)18-14-26;/h4-6,8-9,11-18,27H,7,10,19-23H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIYHXYQDGFQRC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC2CCC[N+](C2)(CC3=CC=CC=C3)CC4=CC=C(C=C4)Br.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

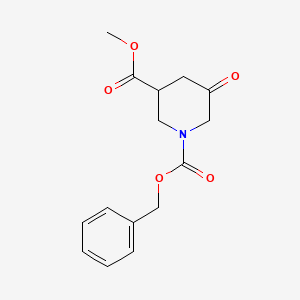

![[1-(Cyclopropylamino)cyclobutyl]methanol](/img/structure/B2916689.png)

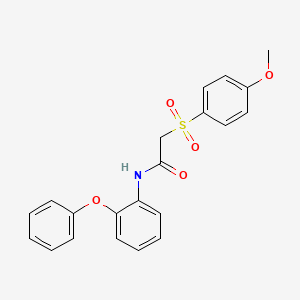

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2916692.png)

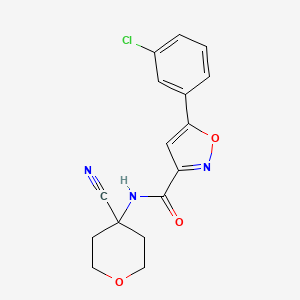

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2916694.png)

![4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid](/img/structure/B2916696.png)

![3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916697.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2916699.png)

![N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2916700.png)

![N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916701.png)